N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide
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Overview
Description
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzoyl group, and an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE typically involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction yields ethyl 4-[5-aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-Aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates: Shares a similar pyrrole ring structure and chlorobenzoyl group.
4-Hydroxy-2-quinolones: Contains a similar hydroxy and carbonyl functional group arrangement.
Uniqueness
N-{2-[3-(4-CHLOROBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN2O4 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-[2-[(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-13(25)23-11-12-24-18(14-5-3-2-4-6-14)17(20(27)21(24)28)19(26)15-7-9-16(22)10-8-15/h2-10,18,26H,11-12H2,1H3,(H,23,25)/b19-17- |
InChI Key |
QRTAZZKIZPOVIS-ZPHPHTNESA-N |
Isomeric SMILES |
CC(=O)NCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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